molecular formula C10H8N2 B8755925 6-Vinylquinoxaline CAS No. 874279-33-1

6-Vinylquinoxaline

Cat. No. B8755925
CAS RN: 874279-33-1
M. Wt: 156.18 g/mol
InChI Key: YOCCZOCGFQWAAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Vinylquinoxaline is a useful research compound. Its molecular formula is C10H8N2 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Vinylquinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Vinylquinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

874279-33-1

Product Name

6-Vinylquinoxaline

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

6-ethenylquinoxaline

InChI

InChI=1S/C10H8N2/c1-2-8-3-4-9-10(7-8)12-6-5-11-9/h2-7H,1H2

InChI Key

YOCCZOCGFQWAAY-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC2=NC=CN=C2C=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 6-Bromoquinoxaline (1.05 g, 5.02 mMol), tetrakis(triphenylphosphine)palladium (0.232 g, 0.2 mMol), and lithium chloride (0.639 g, 15.1 mMol) in dry toluene (50 mL) under nitrogen was treated with tributylvinyl tin (4.4 mL, 15.1 mMol) and heated to one hundred degrees for three hours. After cooling to room temperature the mixture was partitioned between ethyl acetate (200 mL) and water (100 mL). The aqueous layer was discarded and the organics washed with brine (2×100 mL), dried with magnesium sulfate, filtered, and concentrated to dryness on a rotary evaporator. Purification by flash column chromatography on silica gel using 10% ethyl acetate in dichloromethane as eluant yielded 680 mg (87% yield) of 6-vinylquinoxaline as a light orange solid. 1H NMR (DMSO-d6): δ=8.92 (dd, 2H, J=14.1, 1.9 Hz), 8.10 (m, 3H), 7.03 (dd, 1H, J=17.7, 10.9 Hz), 6.15 (dd, 1H, J=17.7, 0.4Hz), 5.52 (d, 1H, J=11.1 Hz). LC/MS (Method A), rt=1.14 mins., purity=99%, calculated mass=156, [M+H]+=157.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
0.639 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.232 g
Type
catalyst
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Yield
87%

Synthesis routes and methods II

Procedure details

A mixture of 6-Bromo-quinoxaline (1.05 g, 5.02 mmol), palladium tetrakistriphenylphosphine (0.232 g, 0.2 mmol), and lithium chloride (0.639 g, 15.1 mmol) in dry toluene (50 mL) under nitrogen was treated with tributylvinyl tin (4.4 mL, 15.1 mmol) and heated to 100° C. for three hours. After cooling to room temperature the mixture was partitioned between ethyl acetate (200 mL) and water (100 mL). The aqueous layer was discarded and the organics washed with brine (2×100 mL), dried with magnesium sulfate, filtered, and concentrated to dryness on a rotary evaporator. Purification by flash column chromatography on silica gel using 10% ethyl acetate in dichloromethane as eluant yielded 680 mg (87% yield) of 6-Vinyl-quinoxaline as a light orange solid. 1H NMR (DMSO-d6): 8.92 (dd,2H,J=14.1,1.9 Hz), 8.10 (m,3H), 7.03 (dd,1H,J=17.7,10.9 Hz), 6.15 (dd,1H,J=17.7,0.4 Hz), 5.52 (d,1H,J=11.1 Hz). LC/MS (Method A): r.t.=1.14 min., purity=99%, calculated mass=156, [M+H]+=157.
Quantity
1.05 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakistriphenylphosphine
Quantity
0.232 g
Type
reactant
Reaction Step One
Quantity
0.639 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step Two

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